![molecular formula C16H24N2O3S B5709610 N~2~-benzyl-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5709610.png)
N~2~-benzyl-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N2-benzyl-N1-cyclohexyl-N2-(methylsulfonyl)glycinamide involves several key steps, including sulfonylation and the formation of glycine derivatives. For example, the synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 highlights the importance of optimizing core scaffold components to achieve desired activity and selectivity (Cioffi et al., 2013).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as benzo[e]cycloalk[g]oxazocinone atropisomers, reveal the presence of axial and central chiralities, indicating the complex structural characteristics that can be present in N2-benzyl-N1-cyclohexyl-N2-(methylsulfonyl)glycinamide derivatives (Gataullin, 2021).
Chemical Reactions and Properties
The chemical reactivity of this class of compounds can be exemplified by the sulfonylation of benzylic C-H bonds, a reaction that forms aryl(2-(arylsulfonylmethyl)aryl)methanones, demonstrating the compound's ability to undergo functionalization (Gong et al., 2018).
Physical Properties Analysis
The physical properties of compounds structurally related to N2-benzyl-N1-cyclohexyl-N2-(methylsulfonyl)glycinamide, such as solubility and melting points, are crucial for understanding their behavior in various environments. However, specific data on these properties for the compound of interest are not readily available in the discussed literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for comprehending the compound's utility in chemical syntheses and potential applications. For instance, the reaction of sulfonylimidates with silyl glyoxylates and N-tert-butanesulfinyl aldimines, leading to cyclic N-sulfonylamidines, showcases the intricate chemical properties and potential reactivity pathways these compounds can undergo (Yao & Lu, 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like cathepsin s . Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Pharmacokinetics
Similar compounds have been found to have a molecular weight of 274380 Da , which could influence its bioavailability and pharmacokinetics.
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique chemical properties, it could be studied for potential uses in chemical synthesis or materials science .
properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-22(20,21)18(12-14-8-4-2-5-9-14)13-16(19)17-15-10-6-3-7-11-15/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKALNMGEJLHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide |
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